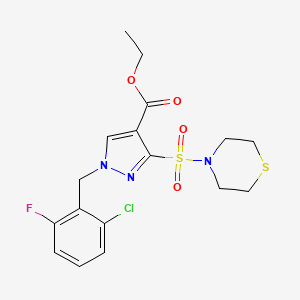
N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)cyclopropanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)cyclopropanesulfonamide” is a complex organic molecule. It contains a tetrahydrofuran ring, a pyrazole ring, and a cyclopropane ring, all connected by nitrogen and sulfur atoms. Tetrahydrofuran is a commonly used solvent in organic chemistry, while pyrazole is a basic aromatic ring that is often used as a building block in pharmaceuticals .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the individual rings, followed by their connection through a series of reactions. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The tetrahydrofuran and cyclopropane rings would add steric bulk, while the pyrazole ring would contribute to the compound’s aromaticity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of any functional groups. For example, the tetrahydrofuran ring could potentially make the compound soluble in organic solvents .Aplicaciones Científicas De Investigación
One-pot Synthesis and Derivative Formation
N-halosulfonamide compounds, such as N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)cyclopropanesulfonamide, are utilized in one-pot synthesis reactions to create novel derivatives of pyran and diuracilopyrans. These compounds are synthesized from aromatic and heterocyclic aldehydes, showing the versatility of N-halosulfonamides in creating complex molecules with potential applications in pharmaceuticals and materials science (Ghorbani‐Vaghei et al., 2014).
HIV-1 Protease Inhibition
N-halosulfonamide derivatives have been designed to inhibit HIV-1 protease effectively, showcasing their potential in treating HIV-1 infections. An example is a compound with a tetrahydropyranofuran P2 ligand and cyclopropylaminobenzothiazole P2′ ligand, demonstrating picomolar level inhibitory activity against multidrug-resistant HIV-1 variants. This highlights the compound's role in addressing drug resistance in HIV therapy (Ghosh et al., 2018).
Cyclooxygenase-2 (COX-2) Inhibition
The compound celecoxib, a derivative of 1,5-diarylpyrazole class, which includes similar structural motifs to this compound, has been identified for its COX-2 inhibitory activity. This research highlights the potential therapeutic applications of such compounds in treating conditions like rheumatoid arthritis and osteoarthritis (Penning et al., 1997).
Enantioselective Synthesis
Compounds with N-halosulfonamide moieties have been used in stereoselective denitrogenation reactions to produce enantiomerically pure cyclopropanes. These reactions are crucial for creating compounds with specific stereochemical configurations, which is vital in drug development and synthesis of bioactive molecules (García Ruano et al., 2006).
Antimicrobial Activity
New heterocyclic compounds incorporating sulfamoyl moiety, akin to the structure of this compound, have been synthesized for their antimicrobial properties. These compounds show promising results against bacterial and fungal infections, indicating their potential use in developing new antimicrobial agents (Darwish et al., 2014).
Mecanismo De Acción
Target of Action
Related compounds such as 3-(oxolan-3-yl)-1h-pyrazole-4-carboxylic acid and 1-(oxolan-3-yl)propan-1-amine are known, which might suggest potential targets
Biochemical Pathways
Related compounds such as n-fructosyl pyroglutamate and oxolan-3-one are mentioned, which might suggest potential pathways. Further investigation is needed to summarize the affected pathways and their downstream effects.
Propiedades
IUPAC Name |
N-[1-(oxolan-3-yl)pyrazol-4-yl]cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3S/c14-17(15,10-1-2-10)12-8-5-11-13(6-8)9-3-4-16-7-9/h5-6,9-10,12H,1-4,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGDZAYVQWJPEKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NC2=CN(N=C2)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

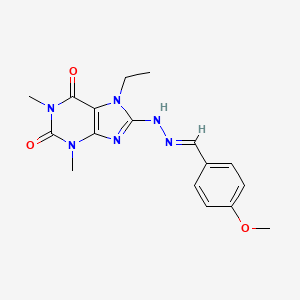
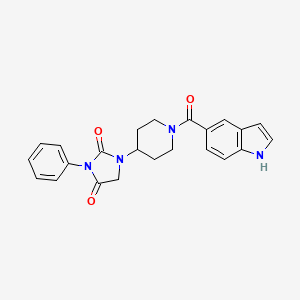
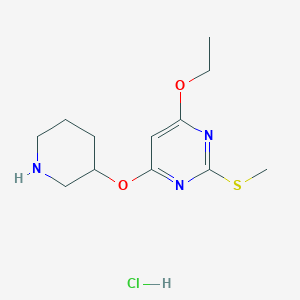
![6-methyl-2-(methylsulfanyl)-5-{2-[(4-nitrobenzyl)oxy]ethyl}-4(3H)-pyrimidinone](/img/structure/B2961439.png)
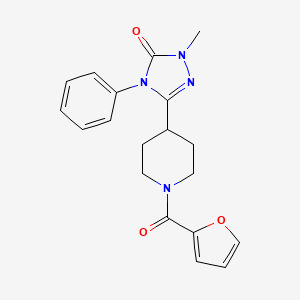
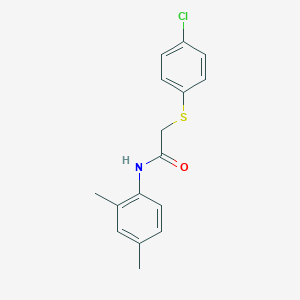
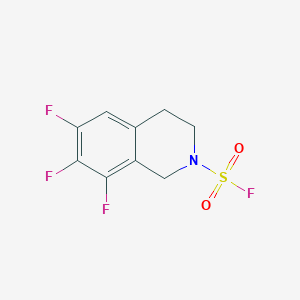
![2-[(3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B2961447.png)
![2-[(Piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine hydrochloride](/img/structure/B2961448.png)
![2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(3-(oxazol-5-yl)phenyl)acetamide](/img/structure/B2961449.png)
![4-[2-(Dimethylamino)ethoxy]-2-methylaniline](/img/structure/B2961451.png)
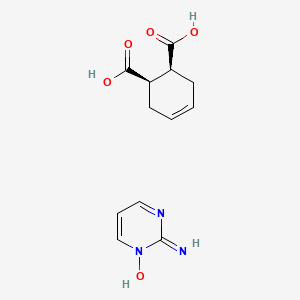
![3-(Pyrrolidin-3-yl)benzo[d]oxazol-2(3H)-one 2,2,2-trifluoroacetate](/img/structure/B2961453.png)
